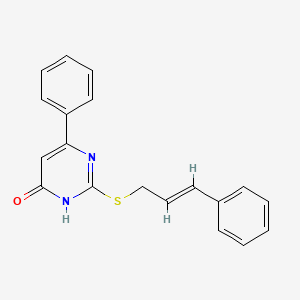

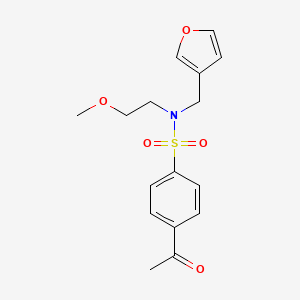

![molecular formula C22H24ClFN2O3 B2423375 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-04-9](/img/structure/B2423375.png)

2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring system and the introduction of the chloro and fluoro substituents. The Suzuki–Miyaura coupling could potentially be used to form the carbon-carbon bonds.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydrobenzo[b][1,4]oxazepin ring system. This system includes a seven-membered ring, which can exist in various conformations .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions. For example, the benzene ring could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用

Chemical Reactions and Rearrangements

The compound is related to research on benzodiazepinooxazoles, where studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives. For instance, the treatment of specific halogenated hexahydro derivatives with dimethyl formamide in the presence of sodium hydride led to the formation of exo-methylene compounds, while compounds with halogen at the ortho-position of the phenyl group underwent transformation into isoindoles and acridanone derivatives, revealing a complex mechanistic pathway for these reactions (Terada et al., 1973).

Antimicrobial Applications

Compounds structurally similar to the one have shown promising antimicrobial applications. For example, novel 5-arylidene derivatives bearing a fluorine atom in the benzoyl group have been synthesized and evaluated for their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial activity, underscoring the role of fluorinated compounds in the development of new antimicrobial agents (Desai et al., 2013).

Novel Compound Synthesis

Research has also focused on the synthesis of novel compounds through the manipulation of similar chemical structures. For instance, the exploration of cyclic aminooxycarbenes and their reactions with phenols and isocyanates to produce spiro-fused hydantoins and 2-oxazolines demonstrates the compound's potential as a precursor in the synthesis of a wide range of heterocyclic compounds with potential biological activity (Couture et al., 1997).

Exploration of Structural Polymorphism

In the realm of material science, studies have investigated the solid form screening and crystal structure prediction of related molecules to understand their polymorphism. This research is crucial for the pharmaceutical industry, where the solid-state form of a compound can significantly affect its bioavailability, stability, and manufacturing (Braun et al., 2014).

Gold Catalysis in Synthesis

The use of gold catalysis to achieve selective cycloaddition reactions with ynamides or propargyl esters, leading to the synthesis of polysubstituted oxazines or oxazepines, illustrates the compound's potential application in creating complex molecular architectures through efficient and selective synthetic routes (Xu et al., 2018).

特性

IUPAC Name |

2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN2O3/c1-13(2)11-26-17-9-8-14(10-18(17)29-12-22(3,4)21(26)28)25-20(27)19-15(23)6-5-7-16(19)24/h5-10,13H,11-12H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMPYNWTCDYUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

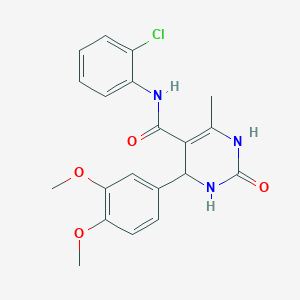

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)

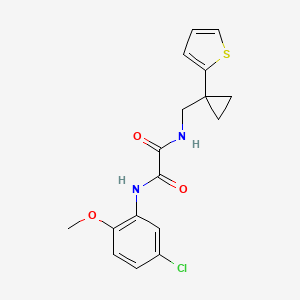

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]but-2-enamide](/img/structure/B2423301.png)

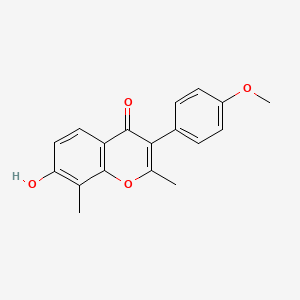

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone](/img/structure/B2423303.png)

![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)

![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2423311.png)

![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)

![4-ethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)